molecular formula C14H8ClN3O3S B2764375 N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide CAS No. 313223-09-5

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide

Cat. No.: B2764375
CAS No.: 313223-09-5
M. Wt: 333.75
InChI Key: PXVXFKBLINMDBY-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-chloro-4-nitrobenzamide is a benzamide derivative featuring a benzothiazole moiety linked via an amide bond to a 2-chloro-4-nitro-substituted benzene ring.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVXFKBLINMDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Source
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide 2-Fluoro on benzene C₁₄H₉FN₂OS 288.29 Orthorhombic lattice (a=5.22 Å, b=20.26 Å, c=11.30 Å); synthesized via benzoylation
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzamide 4-Chloro on benzene C₁₄H₉ClN₂OS 288.75 Commercial availability (CAS 35353-18-5); similar lipophilicity
N-(1,3-Benzodioxol-5-yl)-2-chloro-4-nitrobenzamide Benzodioxole instead of benzothiazole C₁₄H₉ClN₂O₅ 320.69 Structural isomer with altered heterocycle; potential differences in bioactivity
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Methyl-substituted benzothiazole + phenyl linker C₂₁H₁₃ClN₄O₃S 436.87 Enhanced steric bulk; used in high-throughput screening (CAS 289491-08-3)
N-(1,3-Benzothiazol-2-yl)-4-benzoylbenzamide Benzoyl substituent C₂₁H₁₄N₂O₂S 358.40 High XLogP3 (4.9); increased lipophilicity
2.2 Crystallographic and Physico-Chemical Comparisons
  • Crystal Packing : The fluorine-substituted analog (2-BTFBA) exhibits a smaller unit cell volume (1195.61 ų) compared to the unfluorinated 2-BTBA (1169.13 ų), suggesting halogen size impacts packing efficiency . The target compound’s nitro group may further distort crystal symmetry due to its stronger electron-withdrawing nature.
  • Lipophilicity : The benzoyl-substituted analog () has higher lipophilicity (XLogP3 = 4.9) than the target compound (predicted ~3.5–4.0), which could influence membrane permeability.
  • Solubility : The hydroxy-substituted analog () likely has improved aqueous solubility due to hydrogen bonding, whereas the nitro group in the target compound may reduce solubility.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives , which are known for their varied biological activities. The compound features a benzothiazole core linked to a nitrobenzamide moiety, which contributes to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antibacterial and Antifungal Properties : The compound has shown potential as an antibacterial and antifungal agent. Its mechanism likely involves the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
  • Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. Table 2 outlines the IC50 values for different cancer types.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)20.0

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications in the benzothiazole ring or nitro group can significantly alter its potency against various targets. For instance, the presence of electron-withdrawing groups enhances its antibacterial activity by stabilizing the transition state during enzymatic reactions .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate low toxicity and good solubility profiles consistent with Lipinski's Rule of Five.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antidiabetic Potential : A series of benzothiazole derivatives were synthesized and tested for α-glucosidase inhibitory activity. Compounds similar to this compound demonstrated significant inhibition against α-glucosidase with IC50 values comparable to standard drugs .
  • Combination Therapies : Research has explored the use of this compound in combination with other agents to enhance therapeutic efficacy in cancer treatment. Results indicate synergistic effects when used alongside traditional chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-chloro-4-nitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via coupling reactions between 2-chloro-4-nitrobenzoyl chloride and 2-amino-1,3-benzothiazole derivatives. Key parameters include:

  • Solvent selection : Pyridine or DMF is often used to activate the acyl chloride and absorb HCl byproducts.
  • Temperature : Reactions are conducted at room temperature or under mild heating (40–60°C) to prevent decomposition of nitro groups.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity.
    Analytical techniques like TLC (Rf monitoring) and NMR (amide bond confirmation at δ 10–12 ppm) validate intermediates and final products .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshielding at δ 8.5–9.0 ppm).
  • IR spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretching).
  • X-ray crystallography : SHELXL refines crystal structures, revealing intermolecular hydrogen bonds (N–H⋯O/N) and packing motifs. For example, centrosymmetric dimers form via N1–H1⋯N2 interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

  • In vitro assays : Screen against enzyme targets (e.g., PFOR enzyme inhibition in anaerobic organisms) using spectrophotometric assays monitoring NADH oxidation.
  • Molecular docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., benzothiazole-thiazole interactions with hydrophobic pockets).
  • Cellular studies : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?

  • Validation assays : Repeat dose-response curves (IC50) under standardized conditions (pH, temperature).
  • Structural analogs : Compare activity of derivatives (e.g., replacing nitro with methanesulfonyl groups) to isolate electronic effects.
  • Biophysical methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzothiazole-amide derivatives?

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), nitro, or methoxy groups at positions 2, 4, or 6 on the benzothiazole ring.
  • Quantitative SAR (QSAR) : Use CoMFA or CoMSIA models correlating logP, molar refractivity, and Hammett constants with bioactivity.
  • Crystallographic data : Compare hydrogen-bonding networks (e.g., nitro group participation in π-stacking) to explain potency differences .

Q. How can in vitro findings for this compound be translated to in vivo models?

  • ADMET profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays).
  • Pharmacokinetics : Administer via intraperitoneal injection in rodents, with LC-MS/MS monitoring of plasma concentration-time curves.
  • Toxicity studies : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

Q. What advanced techniques are used to interpret crystallographic data for nitro-substituted benzothiazoles?

  • SHELX refinement : Apply TWIN/BASF commands for twinned crystals. Anisotropic displacement parameters (ADPs) refine thermal motion.
  • Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H⋯O nitro interactions contributing to 15–20% of crystal packing).
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized geometries .

Q. How do researchers address instability of nitro groups during synthesis or biological assays?

  • Light exclusion : Store compounds in amber vials to prevent photodegradation.
  • Redox buffers : Add antioxidants (e.g., ascorbic acid) to cell culture media.
  • Derivatization : Stabilize nitro groups via reduction to amines (H₂/Pd-C) for prodrug strategies .

Q. Tables for Key Comparisons

Analog Substituent Bioactivity Reference
N-(1,3-benzothiazol-2-yl)-2-Cl-4-NO₂Nitro at C4PFOR inhibition (IC50 = 1.2 µM)
N-(1,3-benzothiazol-2-yl)-3-OHHydroxyl at C3Increased solubility (logP = 2.1)
N-(1,3-benzothiazol-2-yl)-4-SO₂MeMethanesulfonyl at C4Enhanced anticancer activity (IC50 = 0.8 µM)

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